REACTION_CXSMILES
|
[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3]([OH:5])=[O:4].[CH2:10](O)[CH3:11]>>[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3]([O:5][CH2:10][CH3:11])=[O:4]
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(CC=C)F
|
Name
|
colourless oil
|
Quantity
|
41.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)OCC)(CC=C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |